4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
Brand Name: Vulcanchem
CAS No.: 297150-15-3
VCID: VC21395694
InChI: InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+
SMILES: C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Molecular Formula: C22H16O3S
Molecular Weight: 360.4g/mol

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate

CAS No.: 297150-15-3

Cat. No.: VC21395694

Molecular Formula: C22H16O3S

Molecular Weight: 360.4g/mol

* For research use only. Not for human or veterinary use.

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate - 297150-15-3

Specification

CAS No. 297150-15-3
Molecular Formula C22H16O3S
Molecular Weight 360.4g/mol
IUPAC Name [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+
Standard InChI Key ITIURZJEOLWFKV-RIJNBSGKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3
SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3

Introduction

Chemical Identity and Structure

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is a complex organic molecule featuring both thiophene and phenyl moieties connected through conjugated systems. Its structure consists of a central phenyl ring that serves as a linking group between a thiophene-containing cinnamoyl group and a phenyl-containing cinnamate ester.

Chemical Identifiers

The compound can be identified through various chemical registries and nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate

ParameterValue
CAS Registry Number297150-15-3
Molecular FormulaC₂₂H₁₆O₃S
Molecular Weight360.4 g/mol
IUPAC Name[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Standard InChIInChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+
Standard InChIKeyITIURZJEOLWFKV-RIJNBSGKSA-N
Isomeric SMILESC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3
MDL NumberMFCD00834865

The compound is characterized by two (E)-configured double bonds (hence the "2E" designations), which is important for its structural conformation and potential functional properties.

Physical and Chemical Properties

The physical and chemical properties of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate provide insights into its behavior in various environments and potential applications.

Chemical Properties

The chemical reactivity of this compound is largely determined by its functional groups:

  • Carbonyl Groups: Two carbonyl functionalities (one ketone, one ester) that can participate in nucleophilic addition reactions

  • Conjugated Double Bonds: The (E)-configured alkenes that can undergo addition reactions and participate in cycloadditions

  • Thiophene Ring: A five-membered aromatic heterocycle containing sulfur that contributes to the compound's electronic properties

  • Phenyl Rings: Aromatic systems that contribute to π-stacking interactions and can undergo electrophilic aromatic substitution

These structural features suggest potential for photoreactivity, especially given the extended conjugation throughout the molecule.

Spectroscopic Characterization

Spectroscopic data provide essential information for confirming the structure and purity of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate.

Mass Spectrometry

The expected molecular ion peak would appear at m/z 360, corresponding to the molecular weight of C₂₂H₁₆O₃S.

Package SizePurityPrice Range (USD)
1 mg≥95%$186.00-$266.00
5 mg≥95%$196.00-$280.00
10 mg≥95%$215.00-$307.00
500 mg≥95%$705.00-$1,007.00
1 g≥95%$1,265.00-$1,807.00

This pricing information indicates that the compound is primarily available for research purposes, with costs reflecting its specialized synthesis and limited production scale .

Structural Comparison with Related Compounds

To better understand the potential properties of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, it is useful to compare it with structurally similar compounds.

Comparison with Other Cinnamate Derivatives

Table 3: Structural Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoateC₂₂H₁₆O₃S360.4 g/molReference compound
Prop-2-enyl 3-phenylprop-2-enoateC₁₂H₁₂O₂188.22 g/molSimpler structure with allyl ester instead of complex aromatic ester
2-oxo-4-phenyl-but-3-enoic acidC₁₀H₈O₃176.17 g/molContains carboxylic acid instead of ester functionality
2-[(2E)-3-(4-chlorophenyl)prop-2-enamido]ethyl(2E)-3-(4-chlorophenyl)prop-2-enoate--Contains amide linkage instead of ketone

This comparison highlights the unique structural features of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, particularly its combination of thiophene and phenyl moieties connected through conjugated systems.

Future Research Directions

Several promising research directions for 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate include:

  • Detailed Structure-Property Relationships: Systematic studies of how structural modifications affect physical and electronic properties

  • Photophysical Characterization: Investigation of absorption, emission spectra, and quantum yields

  • Biological Activity Screening: Assessment of potential antimicrobial, antioxidant, or enzyme inhibitory activities

  • Material Science Applications: Exploration of potential use in organic electronics, photovoltaics, or sensors

  • Computational Studies: Theoretical investigations of electronic structure and reactivity

Such research would enhance our understanding of this interesting compound and potentially reveal novel applications.

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